molecular formula C18H16N2O6 B4821611 2-(4-NITROPHENYL)-2-OXOETHYL 2-[(3-METHYLPHENYL)FORMAMIDO]ACETATE

2-(4-NITROPHENYL)-2-OXOETHYL 2-[(3-METHYLPHENYL)FORMAMIDO]ACETATE

Cat. No.: B4821611
M. Wt: 356.3 g/mol
InChI Key: FHOXGEJLVXSQFT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate is an organic compound that features a complex structure with both nitrophenyl and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate typically involves multiple steps. One common method includes the esterification of 4-nitrophenol with acetic acid in the presence of a catalyst such as immobilized lipase. This reaction is carried out in an organic solvent like n-heptane at elevated temperatures (around 65°C) to achieve high conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous synthesis using immobilized enzymes on molecular sieves. This method allows for efficient recycling of the catalyst and easy purification of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate.

    Substitution: Various substituted esters or amides.

    Hydrolysis: 4-nitrophenol and 2-[(3-methylphenyl)formamido]acetic acid.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its derivatives may be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities and interactions.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate involves its interaction with specific molecular targets. For instance, the nitrophenyl group can participate in redox reactions, while the formamido group can form hydrogen bonds with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-[(3-methylphenyl)formamido]acetate is unique due to its combination of nitrophenyl and formamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(3-methylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-12-3-2-4-14(9-12)18(23)19-10-17(22)26-11-16(21)13-5-7-15(8-6-13)20(24)25/h2-9H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOXGEJLVXSQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-NITROPHENYL)-2-OXOETHYL 2-[(3-METHYLPHENYL)FORMAMIDO]ACETATE

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